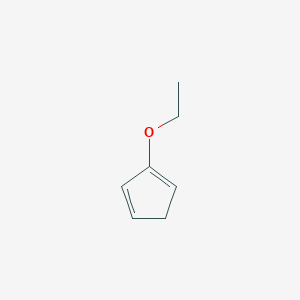
2-Ethoxycyclopenta-1,3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxycyclopenta-1,3-diene is an organic compound characterized by a five-membered ring with two conjugated double bonds and an ethoxy group attached to one of the carbon atoms. This compound is of interest due to its unique structure and reactivity, making it a valuable subject of study in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxycyclopenta-1,3-diene typically involves the reaction of cyclopentadiene with ethyl alcohol under acidic conditions. The process can be carried out through a Diels-Alder reaction, where cyclopentadiene acts as the diene and ethyl alcohol provides the ethoxy group. The reaction is usually conducted at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve the use of catalytic processes to enhance yield and selectivity. Catalysts such as Lewis acids can be employed to promote the reaction between cyclopentadiene and ethyl alcohol. The reaction conditions are optimized to ensure high efficiency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethoxycyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to the formation of saturated compounds.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce saturated hydrocarbons .
Applications De Recherche Scientifique
2-Ethoxycyclopenta-1,3-diene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and other materials with specific properties
Mécanisme D'action
The mechanism of action of 2-ethoxycyclopenta-1,3-diene involves its ability to participate in cycloaddition reactions, such as the Diels-Alder reaction. The compound’s conjugated diene system allows it to react with dienophiles to form six-membered ring adducts. This reactivity is attributed to the molecular orbitals of the diene, which interact with the dienophile’s orbitals to form new bonds .
Comparaison Avec Des Composés Similaires
Cyclopentadiene: A parent compound with a similar structure but without the ethoxy group.
1,3-Butadiene: Another conjugated diene with different reactivity and applications.
2-Methoxycyclopenta-1,3-diene: A similar compound with a methoxy group instead of an ethoxy group
Uniqueness: 2-Ethoxycyclopenta-1,3-diene is unique due to the presence of the ethoxy group, which influences its reactivity and the types of reactions it can undergo. This functional group also affects the compound’s physical and chemical properties, making it distinct from other similar compounds .
Propriétés
Numéro CAS |
90125-28-3 |
|---|---|
Formule moléculaire |
C7H10O |
Poids moléculaire |
110.15 g/mol |
Nom IUPAC |
2-ethoxycyclopenta-1,3-diene |
InChI |
InChI=1S/C7H10O/c1-2-8-7-5-3-4-6-7/h3,5-6H,2,4H2,1H3 |
Clé InChI |
JTHIHTQUPXBADS-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CCC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



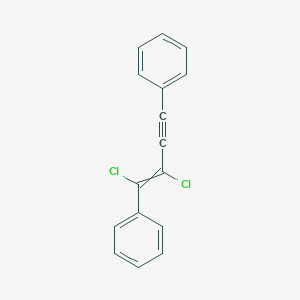

![2,2,2-Trifluoro-1-[5-methyl-2-(piperidin-1-yl)phenyl]ethane-1,1-diol](/img/structure/B14382271.png)
![6-[2-(5-Nitroquinolin-8-yl)hydrazinyl]pyridine-2,3-dione](/img/structure/B14382275.png)
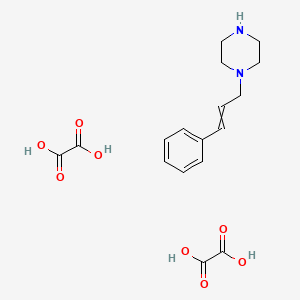

![10,10-Dibromodispiro[2.0.5~4~.1~3~]decane](/img/structure/B14382282.png)
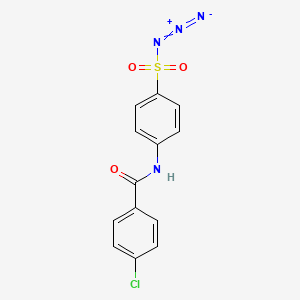

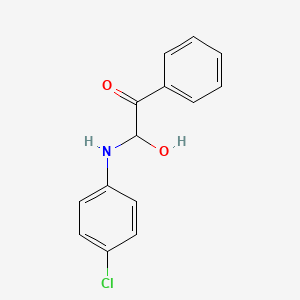
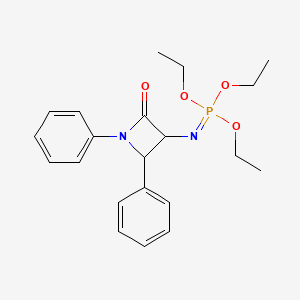

![1-{[6-(Methanesulfonyl)hexyl]oxy}-2-(propan-2-yl)benzene](/img/structure/B14382320.png)
